1-(2-Hidroxietil)-4-(5-cloro-2-metilfenil)piperazina

Descripción general

Descripción

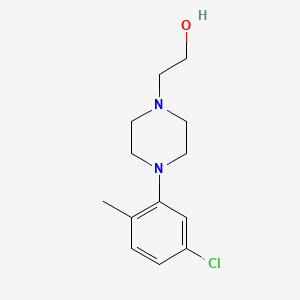

2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de antihistamínicos

Este compuesto está estructuralmente relacionado con la cetirizina, un antihistamínico conocido . Puede utilizarse en el desarrollo de nuevos antihistamínicos que se dirijan a receptores específicos de la histamina en el cuerpo. Esto podría conducir a medicamentos con mayor eficacia y menos efectos secundarios para afecciones como las alergias y la anafilaxia.

Tratamiento de trastornos neurológicos

La porción de arilpiperazina del compuesto es crucial para la unión a varios receptores de neurotransmisores . Esto lo convierte en un posible candidato para el desarrollo de fármacos multidiana dirigidos al tratamiento de trastornos neurológicos como la depresión, la ansiedad y la esquizofrenia.

Investigación sobre receptores adrenérgicos

Se ha demostrado que los compuestos con una estructura de arilpiperazina interactúan con los receptores alfa1-adrenérgicos . Esta interacción es significativa para el tratamiento de afecciones como la hipertensión y la hiperplasia prostática benigna. La investigación sobre este compuesto podría conducir a nuevas ideas y tratamientos que involucren estos receptores.

Potenciador farmacocinético

Se sabe que los derivados de piperazina influyen positivamente en las propiedades farmacocinéticas de los fármacos . Este compuesto podría utilizarse para modificar los productos farmacéuticos existentes, mejorando sus perfiles de absorción, distribución, metabolismo y excreción (ADME).

Exploración de agentes antimicrobianos

La complejidad estructural de este compuesto sugiere posibles propiedades antimicrobianas. Podría sintetizarse y probarse contra varias cepas bacterianas y fúngicas para explorar su eficacia como una nueva clase de agente antimicrobiano .

Investigación sobre el cáncer

Debido a su similitud estructural con otras moléculas bioactivas, este compuesto podría investigarse por sus propiedades anticancerígenas. Podría interactuar con vías o receptores celulares específicos implicados en la proliferación y supervivencia de las células cancerosas .

Mecanismo De Acción

Target of Action

The compound contains a piperazine moiety, which is a common structural feature in many biologically active compounds. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors such as adrenergic receptors .

Biochemical Pathways

Compounds that target adrenergic receptors can influence a variety of physiological processes, including smooth muscle contraction and neurotransmitter release .

Pharmacokinetics

The presence of a piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Modulation of adrenergic receptor activity can have a wide range of effects, depending on the specific receptor subtype and the tissue in which it is expressed .

Análisis Bioquímico

Biochemical Properties

2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase and acetylcholinesterase . These interactions can modulate the levels of neurotransmitters like serotonin and acetylcholine, thereby influencing neurological functions. Additionally, this compound can bind to G-protein coupled receptors, affecting signal transduction pathways and cellular responses .

Cellular Effects

The effects of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and phosphatidylinositol . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in anti-inflammatory responses and downregulate pro-inflammatory genes . This dual modulation can lead to a balanced cellular environment, promoting cell survival and function.

Molecular Mechanism

At the molecular level, 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, its binding to monoamine oxidase inhibits the enzyme’s activity, leading to increased levels of neurotransmitters . Similarly, its interaction with acetylcholinesterase results in the inhibition of acetylcholine breakdown, enhancing cholinergic signaling . These binding interactions and enzyme inhibitions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . It can undergo degradation in the presence of strong acids or bases, leading to the formation of inactive metabolites . Long-term studies have indicated that the compound can sustain its therapeutic effects without causing significant cytotoxicity or adverse cellular changes .

Dosage Effects in Animal Models

The effects of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, such as anti-inflammatory and neuroprotective effects . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent, with a clear threshold beyond which the compound’s toxicity outweighs its benefits . Therefore, careful dosage optimization is essential for its safe and effective use.

Metabolic Pathways

2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes like monoamine oxidase and acetylcholinesterase, influencing the metabolic flux of neurotransmitters . Additionally, the compound can affect the levels of metabolites involved in inflammatory responses, such as prostaglandins and cytokines . These interactions highlight its role in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various cellular targets . The compound’s localization and accumulation are influenced by its lipophilicity and affinity for specific transporters .

Subcellular Localization

The subcellular localization of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol is critical for its activity and function. It is primarily localized in the cytoplasm and can be found in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity is influenced by its subcellular localization, as it can interact with organelle-specific enzymes and proteins .

Propiedades

IUPAC Name |

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)10-13(11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEHAGXPXWBSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.